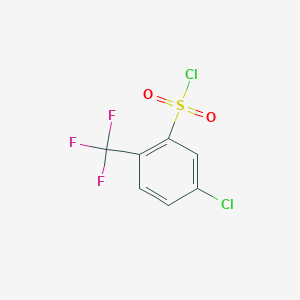

5-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride: is an organic compound with the molecular formula C7H3Cl2F3O2S and a molecular weight of 279.06 g/mol . This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a sulfonyl chloride group attached to a benzene ring. It is commonly used in organic synthesis and various chemical reactions due to its reactive sulfonyl chloride group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride typically involves the chlorosulfonation of 5-Chloro-2-(trifluoromethyl)benzene. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonating agent under controlled conditions to ensure the selective formation of the sulfonyl chloride group .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorosulfonation processes. The reaction is conducted in specialized reactors designed to handle the corrosive nature of chlorosulfonic acid. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: The sulfonyl chloride group in 5-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.

Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Typical reagents include primary and secondary amines, alcohols, and thiols.

Major Products:

Sulfonamides: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Sulfonate Thioesters: Formed by reaction with thiols.

Applications De Recherche Scientifique

Synthesis and Reactivity

5-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride is synthesized through the chlorosulfonation of 5-chloro-2-(trifluoromethyl)benzene using chlorosulfonic acid. The sulfonyl chloride group is highly reactive, making it suitable for nucleophilic substitution reactions with amines, alcohols, and thiols .

Organic Synthesis

This compound serves as a crucial reagent in the preparation of various sulfonamide and sulfonate derivatives, which are intermediates in the synthesis of pharmaceuticals and agrochemicals. The sulfonamide products derived from this compound exhibit significant biological activities, making them valuable in drug development .

| Reaction Type | Major Products | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | Sulfonamides | Amines, alcohols, thiols |

| Reduction | Sulfonyl hydrides | LiAlH4, NaBH4 |

| Formation of Sulfonate Esters | Sulfonate esters | Alcohols |

Medicinal Chemistry

In medicinal chemistry, this compound is pivotal in synthesizing sulfonamide-based drugs. These drugs have demonstrated a range of biological activities including antibacterial, antifungal, and anti-inflammatory properties. The electrophilic nature of the sulfonyl chloride group facilitates the formation of biologically active compounds through nucleophilic attack by various biological nucleophiles .

Case Studies

- Antibacterial Activity : A study demonstrated that derivatives synthesized from this compound showed effective inhibition against various bacterial strains, highlighting its potential in developing new antibiotics.

- Anti-inflammatory Effects : Compounds derived from this compound exhibited significant anti-inflammatory activity in preclinical models, suggesting potential therapeutic applications in treating inflammatory diseases.

Industrial Applications

In industry, this compound is utilized in the production of specialty polymers and materials. It acts as a cross-linking agent in high-performance coatings and adhesives, enhancing their thermal stability and mechanical properties. Its unique electronic properties due to the trifluoromethyl group contribute to improved performance characteristics in these applications .

Mécanisme D'action

The mechanism of action of 5-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce sulfonyl functional groups into target molecules .

Comparaison Avec Des Composés Similaires

- 2-(Trifluoromethyl)benzenesulfonyl chloride

- 4-(Trifluoromethyl)benzenesulfonyl chloride

- 2,6-Dichlorobenzenesulfonyl chloride

- 3-Fluorobenzenesulfonyl chloride

Comparison: 5-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride is unique due to the presence of both a chloro group and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties to the compound, influencing its reactivity and selectivity in chemical reactions. Compared to other sulfonyl chlorides, it offers a unique balance of reactivity and stability, making it a valuable reagent in organic synthesis .

Activité Biologique

5-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride is a sulfonyl chloride compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular structure of this compound features a sulfonyl chloride group attached to a chlorinated aromatic ring with a trifluoromethyl substituent. Its molecular formula is C7H4ClF3O2S, and it has a molecular weight of approximately 238.62 g/mol.

Biological Activity Overview

This compound exhibits several biological activities, including:

- Antibacterial Properties : Demonstrated activity against various bacterial strains.

- Antifungal Effects : Potential efficacy against fungal infections.

- Anti-inflammatory Activity : Involvement in reducing inflammation in biological systems.

The mechanism of action primarily involves the compound's reactivity towards nucleophiles due to its electrophilic sulfonyl chloride group. This allows it to participate in nucleophilic substitution reactions, leading to the formation of sulfonamides and other derivatives that can exhibit biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. For instance, it has been shown to exhibit significant activity against Gram-positive bacteria, including strains of Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values indicate effective antibacterial action, with some derivatives demonstrating enhanced potency due to structural modifications.

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| This compound | 32 | Antibacterial |

| 4-Chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl benzenesulfonate | 1/2 | Antimycobacterial |

| 4-Chloro-2-(4-(trifluoromethyl)phenylcarbamoyl)phenyl benzenesulfonate | 1/1 | Antimycobacterial |

These findings suggest that modifications on the benzene ring can significantly affect the compound's antibacterial efficacy.

Antifungal Activity

The antifungal potential of this compound has also been explored. While specific data on its antifungal activity is limited, related compounds with similar structures have shown promising results against various fungal pathogens.

Case Studies

- Antimycobacterial Evaluation : A study evaluated the activity of salicylanilide benzenesulfonates against Mycobacterium tuberculosis, revealing that derivatives containing chlorinated and trifluoromethyl groups exhibited enhanced activity compared to their non-substituted counterparts. This suggests that this compound could be similarly effective due to its structural characteristics .

- Cytotoxicity Studies : In vitro studies on human cancer cell lines have indicated that compounds with similar functional groups can induce apoptosis in cancer cells. The presence of the sulfonyl chloride group plays a crucial role in their cytotoxic effects, making them candidates for further development as anticancer agents .

Propriétés

IUPAC Name |

5-chloro-2-(trifluoromethyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3O2S/c8-4-1-2-5(7(10,11)12)6(3-4)15(9,13)14/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJQWHLNRYBMOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.